![molecular formula C12H23NO5 B13492974 4-(3-{[(Tert-butoxy)carbonyl]amino}propoxy)butanoic acid](/img/structure/B13492974.png)
4-(3-{[(Tert-butoxy)carbonyl]amino}propoxy)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-{[(Tert-butoxy)carbonyl]amino}propoxy)butanoic acid is a synthetic organic compound that features a tert-butyloxycarbonyl (BOC) protecting group. This compound is primarily used in organic synthesis, particularly in the protection of amines. The BOC group is an acid-labile protecting group that can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-{[(Tert-butoxy)carbonyl]amino}propoxy)butanoic acid typically involves the protection of an amine with a BOC group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions can vary, but common methods include:
- Stirring a mixture of the amine and Boc2O suspended in water at ambient temperature.
- Heating a mixture of the amine and Boc2O in tetrahydrofuran (THF) at 40°C.
- Adding the amine to sodium hydroxide and Boc2O in water and THF at 0°C, then warming to ambient temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
化学反応の分析
Types of Reactions
4-(3-{[(Tert-butoxy)carbonyl]amino}propoxy)butanoic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The BOC group can be selectively removed using strong acids such as trifluoroacetic acid in dichloromethane or HCl in methanol.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, depending on the functional groups present in the molecule.
Common Reagents and Conditions
Major Products Formed
The major products formed from the reactions involving this compound depend on the specific reaction conditions and reagents used. For example, deprotection of the BOC group yields the free amine, while substitution reactions can introduce various functional groups into the molecule.
科学的研究の応用
4-(3-{[(Tert-butoxy)carbonyl]amino}propoxy)butanoic acid has several scientific research applications, including:
作用機序
The mechanism of action of 4-(3-{[(Tert-butoxy)carbonyl]amino}propoxy)butanoic acid involves the protection and deprotection of amine groups. The BOC group is added to the amine under basic conditions, forming a carbamate linkage. The deprotection process involves the cleavage of the BOC group using strong acids or other deprotecting agents, resulting in the release of the free amine . This mechanism is crucial for the selective modification of molecules in organic synthesis.
類似化合物との比較
4-(3-{[(Tert-butoxy)carbonyl]amino}propoxy)butanoic acid can be compared with other similar compounds that feature different protecting groups. Some similar compounds include:
These compounds differ in their protecting groups and the specific functional groups present in the molecule. The choice of protecting group depends on the specific requirements of the synthesis process, such as the stability of the protecting group under various reaction conditions and the ease of deprotection.
特性
分子式 |
C12H23NO5 |
|---|---|
分子量 |
261.31 g/mol |
IUPAC名 |
4-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propoxy]butanoic acid |
InChI |
InChI=1S/C12H23NO5/c1-12(2,3)18-11(16)13-7-5-9-17-8-4-6-10(14)15/h4-9H2,1-3H3,(H,13,16)(H,14,15) |
InChIキー |
JLXJZMWDYNFNNJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NCCCOCCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


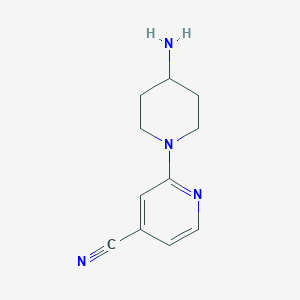
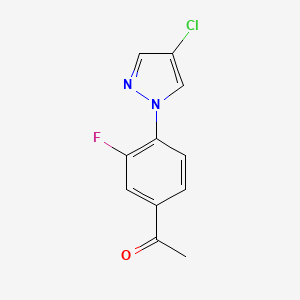

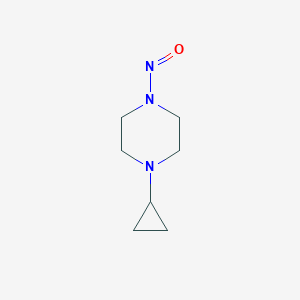
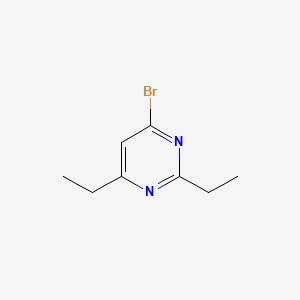
![1-benzyl-1,2,3-trimethyl-1H-benzo[e]indol-3-ium methyl sulfate](/img/structure/B13492918.png)
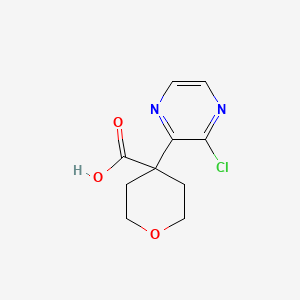
![7-(Aminomethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione hydrochloride](/img/structure/B13492933.png)
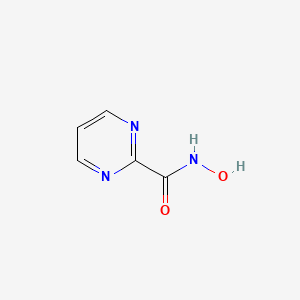
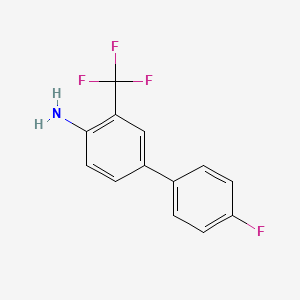
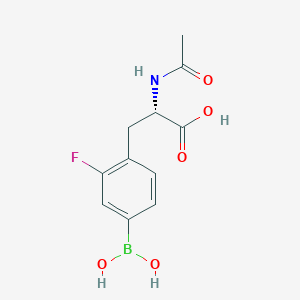
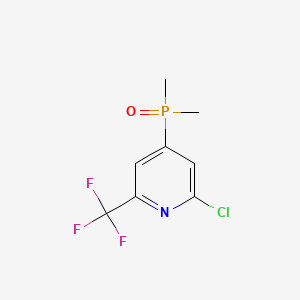
![Ethyl 3-(diphenylmethyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13492964.png)

